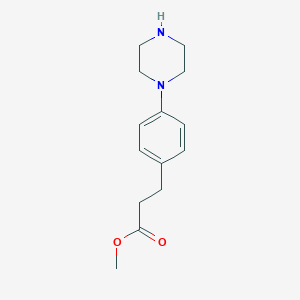
phenyl N-(6-methylquinoxalin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(6-methylquinoxalin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a phenyl group attached to a carbamate moiety, which is further linked to a 6-methylquinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(6-methylquinoxalin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methylquinoxaline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(6-methylquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Phenyl N-(6-methylquinoxalin-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyl N-(6-methylquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects . The quinoxaline moiety is known to interact with nucleic acids and proteins, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Phenyl N-(6-methylquinoxalin-2-yl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(2-pyridyl)carbamate: Similar structure but with a pyridine ring instead of a quinoxaline ring.
Phenyl N-(quinolin-2-yl)carbamate: Contains a quinoline ring, leading to variations in its chemical and biological properties.
Phenyl N-(6-chloroquinoxalin-2-yl)carbamate: The presence of a chlorine atom on the quinoxaline ring can significantly alter its reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
phenyl N-(6-methylquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-8-13-14(9-11)17-10-15(18-13)19-16(20)21-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,20) |
Clé InChI |
MUTQHZGZLXSAPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=C(N=C2C=C1)NC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


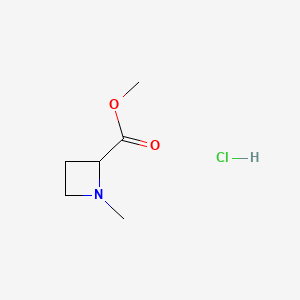
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
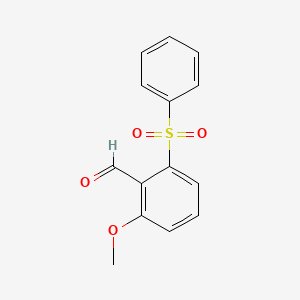
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
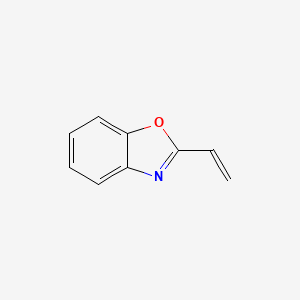
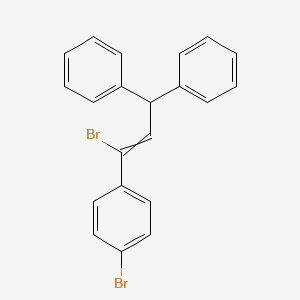
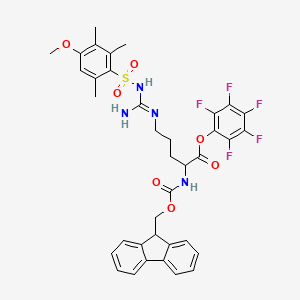
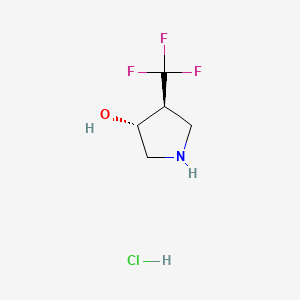
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
